molecular formula C23H25IN6O3S B13379064 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide

Cat. No.: B13379064
M. Wt: 592.5 g/mol
InChI Key: UNXNWJPLIFUSTE-LGJNPRDNSA-N
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Description

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide is a complex organic compound that features a triazole ring, an iodinated aniline moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Iodinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 4-iodoaniline under suitable conditions.

    Formation of the Hydrazide Linkage: The final step involves the condensation of the intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the hydrazide linkage.

    Substitution: The iodinated aniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group could lead to the formation of an epoxide or an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the iodinated aniline moiety are likely to play key roles in binding to enzymes or receptors, potentially inhibiting their activity. The hydrazide linkage may also contribute to the compound’s overall activity by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide apart is the combination of the triazole ring, iodinated aniline, and hydrazide linkage, which together confer unique chemical and biological properties.

Properties

Molecular Formula

C23H25IN6O3S

Molecular Weight

592.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C23H25IN6O3S/c1-4-12-30-20(14-25-18-10-8-17(24)9-11-18)27-29-23(30)34-15(2)22(32)28-26-13-16-6-5-7-19(33-3)21(16)31/h4-11,13,15,25,31H,1,12,14H2,2-3H3,(H,28,32)/b26-13+

InChI Key

UNXNWJPLIFUSTE-LGJNPRDNSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC=C1)OC)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Origin of Product

United States

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